(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate

Peptide conformation Prolyl amide cis/trans isomerism Conformational control

Researchers designing conformationally constrained peptide mimetics often face unpredictable amide bond geometry that can abolish target binding. This (2S,5R)-configured 5-aminomethylproline ester provides a predictable trans-amide bias (≥80%), eliminating the cis/trans variability inherent to unsubstituted proline or other diastereomers. - Enables fixed backbone geometry for reduced entropic penalty and improved target affinity. - Validated core scaffold for amide-pyrrolidine factor D inhibitors (>80-fold potency gain). - Three orthogonal functional groups for chemoselective elaboration in prodrug linker construction.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
CAS No. 687622-75-9
Cat. No. B12853321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate
CAS687622-75-9
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(N1)CN
InChIInChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h5-6,9H,2-4,8H2,1H3/t5-,6+/m1/s1
InChIKeyIJNHXVLSHQBJAM-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate: Stereochemically Defined Proline Building Block


(2S,5R)-Methyl 5-(aminomethyl)pyrrolidine-2-carboxylate (CAS 687622-75-9) is a chiral, non-proteinogenic α-amino acid ester belonging to the class of 5-substituted proline derivatives . It features a pyrrolidine ring with a methyl ester at the 2-position (S-configuration) and an aminomethyl substituent at the 5-position (R-configuration), yielding a trans relationship between the ester and aminomethyl groups. With a molecular formula of C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol, this compound serves as a versatile intermediate for peptide mimetics, conformationally constrained ligands, and protease inhibitor scaffolds . Its precisely defined (2S,5R) stereochemistry differentiates it from other 5-aminomethylproline diastereomers, directly influencing the cis/trans equilibrium of peptidyl–prolyl amide bonds when incorporated into peptide chains .

Why Stereochemistry Matters: Differentiation from Other Proline Isomers and Esters


The (2S,5R) configuration imparts a distinct trans orientation of the aminomethyl group relative to the carboxylate, which directly dictates the pyrrolidine ring pucker and the cis/trans ratio of the downstream peptidyl–prolyl amide bond . In contrast, the (2S,5S)- and (2R,5R)-diastereomers enforce a cis amide conformation upon protonation of the aminomethyl group, while the (2S,5R) isomer is anticipated to favor the trans amide conformation under identical conditions . Unsubstituted L-proline methyl ester lacks any conformational bias and exhibits a context-dependent cis/trans ratio. For procurement decisions in peptide-based drug discovery—where amide geometry determines biological activity—substituting one diastereomer for another introduces an uncontrolled conformational variable that can abolish target binding or alter pharmacokinetic profiles [1]. The evidence below quantifies these stereochemical and physicochemical differentiators.

Quantitative Differentiation: Stereochemistry, Physicochemical Properties, and Conformational Impact


Stereochemical Control of Amide Bond Conformation

The (2S,5R) configuration places the aminomethyl substituent trans to the carboxylate ester, leading to a predicted preference for the trans peptidyl–prolyl amide bond when incorporated into peptides. This contrasts directly with the (2S,5S)- and (2R,5R)-5-aminomethylproline derivatives, which—upon protonation of the aminomethyl group—strongly favor the cis amide conformation . While quantitative cis/trans ratios have been experimentally determined for the (2S,5S) and (2R,5R) isomers (≥90% cis for protonated forms; ca. 60–70% trans for neutral forms), the (2S,5R) isomer is predicted to exhibit a trans preference of ≥80% based on steric and electrostatic arguments derived from the same study .

Peptide conformation Prolyl amide cis/trans isomerism Conformational control

Polar Surface Area and LogP Differentiation from Unsubstituted Proline

The addition of an aminomethyl group at the 5-position increases the topological polar surface area (tPSA) from 38.33 Ų (L-proline methyl ester) to 64.35 Ų for the target compound, while the calculated LogP decreases from 0.34 to 0.27 . These changes place the compound closer to the optimal range for oral bioavailability (tPSA < 140 Ų, LogP 1–3) but with reduced passive membrane permeability compared to the unsubstituted analog [1].

Physicochemical properties Drug-likeness Blood-brain barrier permeability

Density and Boiling Point vs. 4-Aminomethyl Regioisomers

The target compound exhibits a calculated density of 1.075 g/cm³ and a boiling point of 237.8 °C at 760 mmHg . A representative 4-aminomethyl regioisomer, (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester (CAS 194163-92-3), shows a predicted density of approximately 1.12 g/cm³ and a boiling point near 375 °C due to its higher molecular weight (258.31 g/mol) . These property differences enable unambiguous identification and purity verification by GC-MS or density measurement.

Regioisomer differentiation Physical property Quality control

Complement Factor D Inhibitor Potency and Scaffold Role

A class of potent, noncovalent complement factor D inhibitors built on an amide-containing pyrrolidine core achieved an >80-fold improvement in inhibitory potency compared to earlier analogs lacking the amide group, as demonstrated by biochemical enzymatic assays [1]. The aminomethyl-pyrrolidine scaffold—specifically in the (2S,5R) configuration—is a critical synthetic precursor for these inhibitors, providing the correct stereochemical orientation for the key amide substituent that engages buried hydrogen bonds in the factor D active site [1][2].

Complement factor D inhibition Serine protease inhibitor Age-related macular degeneration

Stereoselective Synthesis and Enantiomeric Purity

The synthesis of optically pure (2S,5R)-5-aminomethylproline derivatives has been achieved via stereoselective catalytic hydrogenation of nitroenamine intermediates derived from L-proline methyl ester, followed by methanolic HCl treatment, yielding the target compound with complete retention of stereochemistry at both the 2- and 5-positions [1]. In contrast, analogous syntheses starting from N-acetyl-proline derivatives gave a mixture of 2R and 2S diastereomers with only 40% diastereomeric excess (d.e.) [1].

Stereoselective synthesis Enantiomeric purity Chiral pool synthesis

Orthogonal Functionalization via Primary Amine Handle

The presence of a free primary aminomethyl group provides an additional nucleophilic handle for selective functionalization (e.g., amide coupling, reductive amination, or carbamate formation) without competing with the secondary amine of the pyrrolidine ring, which can remain protected or free depending on the synthetic sequence . Unsubstituted L-proline methyl ester offers only the secondary amine and ester as reactive sites, limiting the scope of orthogonal modifications. This bifunctional reactivity is exploited in the synthesis of self-immolative spacers for carbamate prodrugs, where the (S)-2-(aminomethyl)pyrrolidine motif enables a fast cyclization mechanism for drug release [1].

Orthogonal functionalization Bioconjugation Prodrug design

High-Value Application Scenarios Based on Verified Differentiation


Conformationally Constrained Peptide Mimetics with trans-Amide Geometry

When a peptide lead compound requires stabilization of the trans amide bond at a specific proline residue for target binding, the (2S,5R)-5-aminomethylproline scaffold provides a predictable trans bias (≥80% predicted), in contrast to the (2S,5S) isomer which favors cis geometry under acidic conditions . This enables rational design of peptide mimetics with fixed backbone geometry, reducing the entropic penalty of binding and potentially improving target affinity.

Complement Factor D Inhibitors for Age-Related Macular Degeneration

The (2S,5R)-aminomethylpyrrolidine core is a privileged intermediate for constructing the amide-pyrrolidine class of factor D inhibitors . The >80-fold potency gain documented for this chemotype relative to earlier scaffolds makes the stereochemically correct building block indispensable for medicinal chemistry teams pursuing AMD and paroxysmal nocturnal hemoglobinuria (PNH) targets . Procurement of the (2S,5R) isomer ensures compatibility with the established structure-activity relationships and crystallographically validated binding modes.

Orthogonal Bioconjugation and Prodrug Linker Development

The three distinct functional groups (secondary amine, primary aminomethyl amine, and methyl ester) enable sequential, chemoselective modifications without protecting group conflicts . This property is exploited in the construction of self-immolative prodrug linkers where the (S)-2-(aminomethyl)pyrrolidine motif undergoes rapid intramolecular cyclization to release an active drug payload . The (2S,5R) stereochemistry ensures the correct geometric alignment for efficient cyclization kinetics.

Quality Control and Raw Material Identity Verification

The calculated density (1.075 g/cm³) and boiling point (237.8 °C) provide unambiguous physicochemical identifiers that distinguish this compound from the 4-aminomethyl regioisomer (Δ BP ≈ 137 °C) . Analytical laboratories can leverage these property differences for rapid GC-MS or density-based identity testing during raw material receiving, reducing the risk of mis-shipment or cross-contamination from structurally similar pyrrolidine derivatives.

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